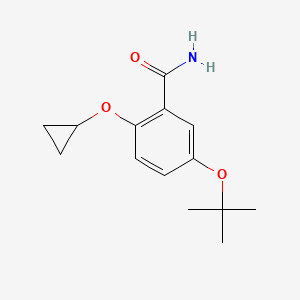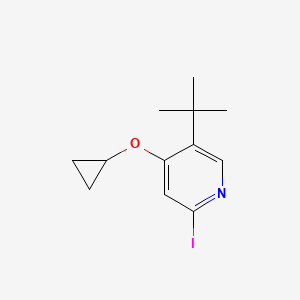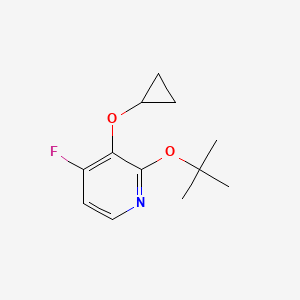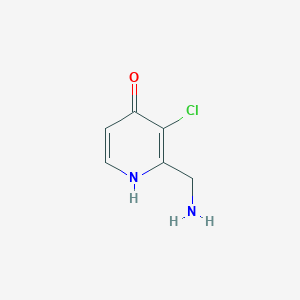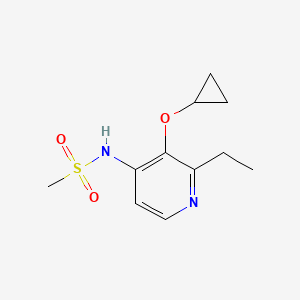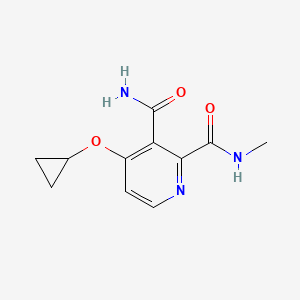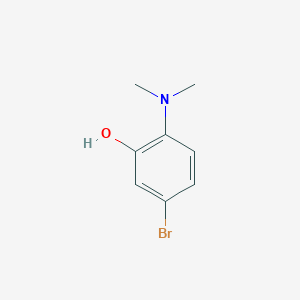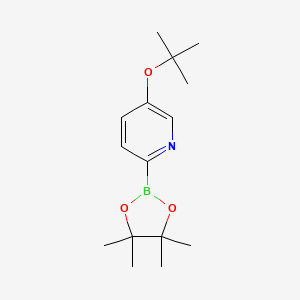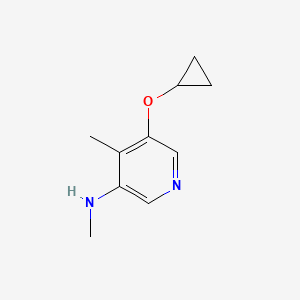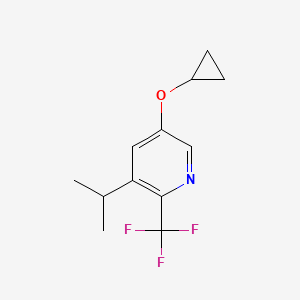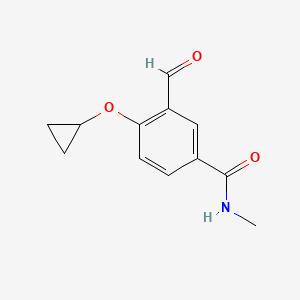
3-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid: is an organic compound with the molecular formula C12H13NO4 It is characterized by the presence of a cyclopropoxy group attached to the benzene ring, along with a methylcarbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid typically involves the following steps:
Formation of the Cyclopropoxy Group: This can be achieved through the reaction of a suitable precursor with cyclopropyl alcohol under acidic or basic conditions.
Introduction of the Methylcarbamoyl Group: This step involves the reaction of the intermediate compound with methyl isocyanate or a similar reagent to introduce the methylcarbamoyl group.
Final Assembly: The final step involves the coupling of the cyclopropoxy and methylcarbamoyl intermediates to form the desired benzoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methylcarbamoyl moiety, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation Products: Oxidized derivatives of the cyclopropoxy group.
Reduction Products: Alcohol derivatives of the methylcarbamoyl group.
Substitution Products: Various substituted benzoic acid derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways involving benzoic acid derivatives.
Medicine:
Drug Development:
Industry:
Material Science: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylcarbamoyl groups may play a role in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropoxy-3-(methylcarbamoyl)benzoic acid: Similar structure but with different positioning of the functional groups.
3-Cyclopropyl-2-(methylcarbamoyl)benzoic acid: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
Uniqueness: 3-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain research and industrial applications.
Eigenschaften
Molekularformel |
C12H13NO4 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H13NO4/c1-13-11(14)10-8(12(15)16)3-2-4-9(10)17-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
UFKKEXFQKAXJPA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CC=C1OC2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


